2-(6,7-dimethoxy-2,4-dioxo-3-phenyl-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-methylphenyl)acetamide
Overview
Description
2-(6,7-dimethoxy-2,4-dioxo-3-phenyl-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C25H23N3O5 and its molecular weight is 445.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(6,7-dimethoxy-2,4-dioxo-3-phenyl-3,4-dihydro-1(2H)-quinazolinyl)-N-(4-methylphenyl)acetamide is 445.16377084 g/mol and the complexity rating of the compound is 717. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Quinazoline Derivatives in Cancer Research
Quinazoline derivatives, due to their diverse biological activities, have been extensively studied for their potential in cancer treatment. They often act as kinase inhibitors, targeting specific enzymes involved in cancer cell proliferation. For example, 3,4-dihydroquinazoline derivatives have been investigated for their ability to inhibit thymidylate synthase, a key enzyme in the DNA synthesis pathway, showing promise as nonclassical antifolate agents in cancer chemotherapy (Rafi et al., 1995).
Acetamide Compounds in Analgesic Research
Acetamide compounds, known for their analgesic and anti-inflammatory properties, are the focus of research for pain management. Intravenous acetaminophen, an acetamide, has been evaluated for its efficacy and safety in managing pain after major orthopedic surgery. Studies have demonstrated that intravenous acetaminophen provides effective analgesia, reducing the need for opioid analgesics, and is well-tolerated by patients (Sinatra et al., 2005).
Properties
IUPAC Name |
2-(6,7-dimethoxy-2,4-dioxo-3-phenylquinazolin-1-yl)-N-(4-methylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c1-16-9-11-17(12-10-16)26-23(29)15-27-20-14-22(33-3)21(32-2)13-19(20)24(30)28(25(27)31)18-7-5-4-6-8-18/h4-14H,15H2,1-3H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMZAXJXOAVXSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC(=C(C=C3C(=O)N(C2=O)C4=CC=CC=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.